

5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

5-METHYL-4-

Compound Name: (METHYLTHIO)PYRROLO[1,2-F]
[1,2,4]TRIAZINE

Cat. No.: B1357939

[Get Quote](#)

An In-depth Technical Guide on 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE and its Core Scaffold for Drug Discovery Professionals

Introduction

5-Methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is a heterocyclic compound belonging to the pyrrolo[1,2-f][1][2][3]triazine class of molecules. While specific data on this particular derivative is limited, the core pyrrolotriazine scaffold is of significant interest in medicinal chemistry. This scaffold is recognized as a "privileged" structure, meaning it can bind to multiple biological targets, and is a key component in a variety of therapeutic agents, including kinase inhibitors for cancer therapy and antiviral nucleoside analogs.^[3] This guide provides an overview of the known properties of 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine and delves into the well-documented characteristics and applications of its parent scaffold.

Core Compound Properties: 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE

Publicly available data on 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is primarily limited to its identity as a research chemical. It is cited as a reactant in the preparation of substituted pyrrolotriazines that act as dual inhibitors of the protein tyrosine kinases EGFR

(Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2).

[4]

Property	Value	Source
CAS Number	859205-88-2	ChemicalBook[4]
Molecular Formula	C ₈ H ₉ N ₃ S	Angene International[5]
Synonyms	5-Methyl-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine	BLDpharm[6]
Primary Use	Research chemical for synthesis of kinase inhibitors	ChemicalBook[4]

No empirical data on properties such as melting point, boiling point, or solubility for this specific compound were found in the public domain.

The Pyrrolo[1,2-f][1][2][3]triazine Scaffold: A Versatile Pharmacophore

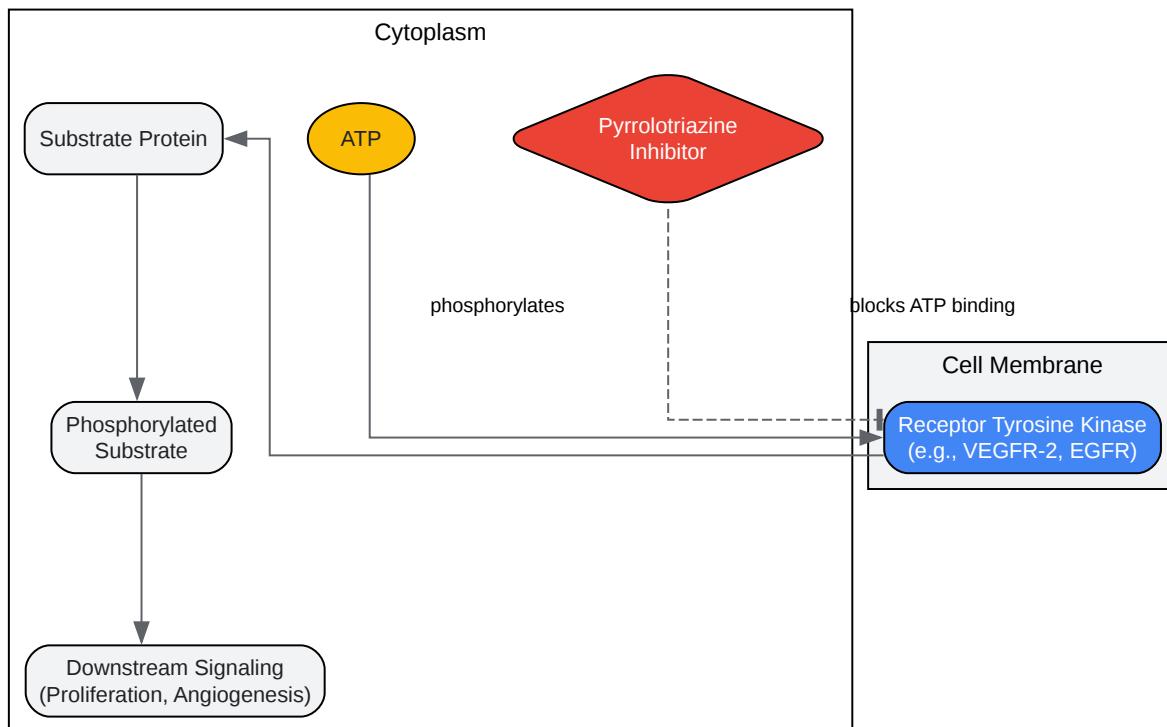
The pyrrolo[1,2-f][1][2][3]triazine nucleus is a fused heterocyclic system that has proven to be a highly effective template for mimicking the purine core of ATP, the energy currency of the cell that is also the substrate for kinase enzymes.[2][3] This mimicry allows derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[1][2]

Biological Activity: Kinase Inhibition

The pyrrolotriazine scaffold is a cornerstone for numerous potent and selective kinase inhibitors.[1] Different substitutions on the core ring structure allow for targeting of various kinase families.

- **VEGFR-2 Inhibition:** Several pyrrolotriazine derivatives have been synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels) which is critical for tumor growth. Some compounds exhibit IC₅₀ values in the low nanomolar range.[1][7]

- EGFR Inhibition: By attaching specific substituents, such as a 4-((3-chloro-4-fluorophenyl)amino) group, the scaffold yields potent inhibitors of EGFR, a receptor often overexpressed in various cancers.[2]
- FGFR Inhibition: The fibroblast growth factor receptor (FGFR) family is another class of tyrosine kinases involved in cancer. Pyrrolotriazine derivatives have been developed as effective inhibitors of FGFR-1.[1]
- c-Met Inhibition: The c-Met proto-oncogene, another tyrosine kinase, is also a target for this class of compounds.[1]


The versatility of this scaffold has led to the development of approved drugs, such as Brivanib Alaninate, an antitumorigenic agent.[8]

Antiviral Applications

Beyond cancer, the pyrrolo[1,2-f][1][2][3]triazine core is a fundamental component of the broad-spectrum antiviral drug Remdesivir, which has been used in the treatment of RNA virus infections, including SARS-CoV-2.[8]

Signaling Pathway and Mechanism of Action

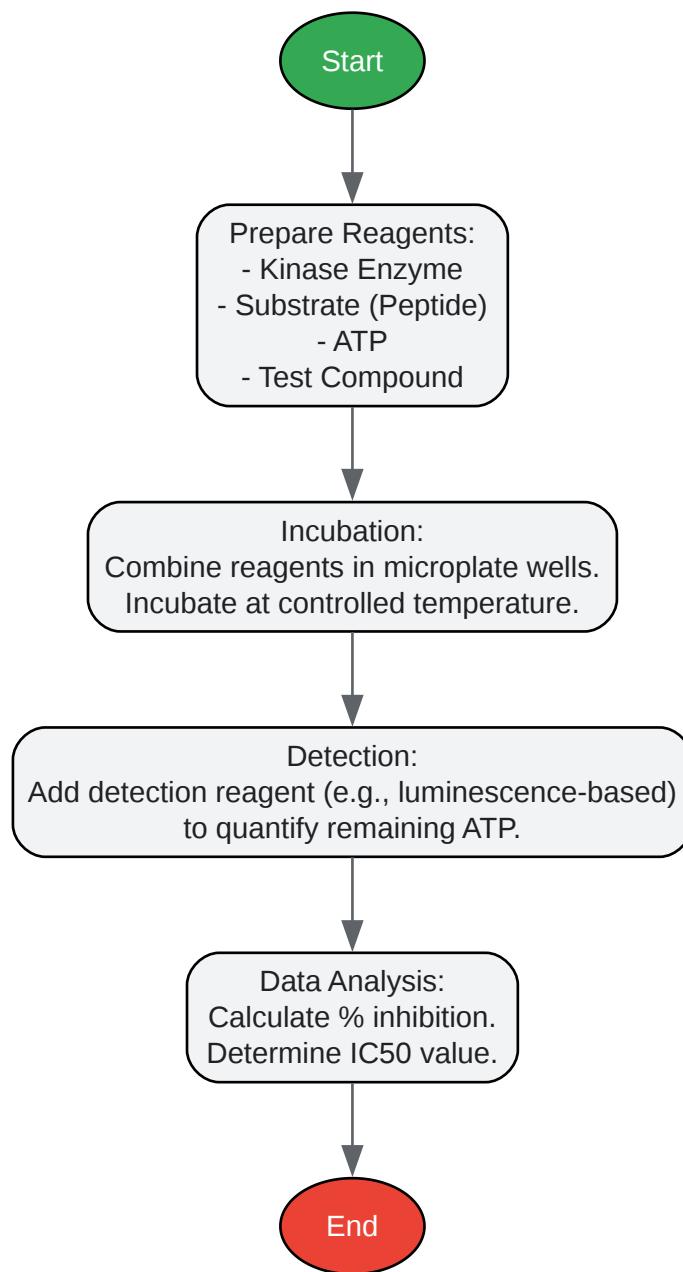
Pyrrolotriazine-based kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding site on the kinase, preventing the phosphorylation of downstream substrate proteins. This action blocks the signal transduction cascade that promotes cell proliferation, survival, and angiogenesis.

[Click to download full resolution via product page](#)

Caption: ATP-competitive inhibition of a Receptor Tyrosine Kinase by a pyrrolotriazine derivative.

Experimental Protocols

While a specific protocol for the synthesis of 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is not publicly detailed, a general synthetic strategy for the pyrrolotriazine scaffold often starts from a pyrrole derivative.^[8]


Representative Synthesis of a Pyrrolo[1,2-f][1][2][3]triazine Core

This protocol is a generalized representation based on common synthetic routes described in the literature.^[8]

- N-Amination of Pyrrole: A suitable N-unsubstituted pyrrole derivative is treated with an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine or NH₂Cl, in the presence of a strong base like sodium hydride (NaH) to form an N-aminopyrrole intermediate.
- Cyclization: The resulting N-aminopyrrole is then cyclized. A common method involves heating the intermediate with formamidine acetate or a similar reagent to construct the triazine ring, yielding the core pyrrolo[1,2-f][1][2][3]triazine structure.
- Functionalization: Further modifications, such as the introduction of the methyl and methylthio groups at the 5 and 4 positions respectively, would be achieved through subsequent reaction steps tailored to the desired final product.

General Kinase Inhibition Assay Workflow

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound like a pyrrolotriazine derivative against a target kinase.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

5-Methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is a specific derivative of a highly valuable chemical scaffold. While detailed information on this compound is sparse, the extensive research into the pyrrolo[1,2-f][1][2][3]triazine core provides a strong foundation for understanding its potential as a kinase inhibitor. Its utility as a building block for dual

EGFR/HER2 inhibitors highlights its relevance in modern drug discovery. Researchers and drug development professionals can leverage the known structure-activity relationships of the broader pyrrolotriazine class to explore the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-methyl-4-(methylthio)pyrrolo[1,2-f][1,2,4]triazine | 859205-88-2 [chemicalbook.com]
- 5. 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1,2,4]TRIAZINE | CAS 859205-88-2 | Angene International Limited | 製品詳細 [tci-chemical-trading.com]
- 6. 859205-88-2|5-Methyl-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine|BLD Pharm [bldpharm.com]
- 7. Buy Pyrrolo[1,2-f]triazine derivative 2 [smolecule.com]
- 8. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1357939#5-methyl-4-methylthio-pyrrolo-1-2-f-triazine-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com